molecular formula C26H23NO B5184268 N,3-dimethyl-4-[(4-methylphenyl)ethynyl]-2-phenyl-2H-chromen-2-amine

N,3-dimethyl-4-[(4-methylphenyl)ethynyl]-2-phenyl-2H-chromen-2-amine

Cat. No. B5184268
M. Wt: 365.5 g/mol
InChI Key: QCJXFRJCDSLUKQ-UHFFFAOYSA-N
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Description

N,3-dimethyl-4-[(4-methylphenyl)ethynyl]-2-phenyl-2H-chromen-2-amine, also known as DMPEA, is a synthetic compound that belongs to the class of phenethylamines. This compound has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

N,3-dimethyl-4-[(4-methylphenyl)ethynyl]-2-phenyl-2H-chromen-2-amine acts as a selective serotonin reuptake inhibitor (SSRI) and a serotonin receptor agonist. N,3-dimethyl-4-[(4-methylphenyl)ethynyl]-2-phenyl-2H-chromen-2-amine binds to the serotonin transporter and inhibits the reuptake of serotonin, leading to an increase in serotonin levels in the synaptic cleft. N,3-dimethyl-4-[(4-methylphenyl)ethynyl]-2-phenyl-2H-chromen-2-amine also binds to serotonin receptors, including the 5-HT1A and 5-HT2A receptors, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
N,3-dimethyl-4-[(4-methylphenyl)ethynyl]-2-phenyl-2H-chromen-2-amine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of gene expression, and the enhancement of synaptic plasticity. N,3-dimethyl-4-[(4-methylphenyl)ethynyl]-2-phenyl-2H-chromen-2-amine has been shown to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. N,3-dimethyl-4-[(4-methylphenyl)ethynyl]-2-phenyl-2H-chromen-2-amine has also been shown to regulate the expression of various genes involved in neuronal function and survival. N,3-dimethyl-4-[(4-methylphenyl)ethynyl]-2-phenyl-2H-chromen-2-amine has been shown to enhance synaptic plasticity, which is important for learning and memory.

Advantages and Limitations for Lab Experiments

N,3-dimethyl-4-[(4-methylphenyl)ethynyl]-2-phenyl-2H-chromen-2-amine has several advantages for lab experiments, including its high potency, selectivity, and specificity. N,3-dimethyl-4-[(4-methylphenyl)ethynyl]-2-phenyl-2H-chromen-2-amine is also relatively easy to synthesize and can be modified to create analogs with different properties. However, N,3-dimethyl-4-[(4-methylphenyl)ethynyl]-2-phenyl-2H-chromen-2-amine also has limitations, including its potential toxicity and the lack of long-term safety data.

Future Directions

There are several future directions for the study of N,3-dimethyl-4-[(4-methylphenyl)ethynyl]-2-phenyl-2H-chromen-2-amine, including the development of analogs with improved properties, the investigation of its potential therapeutic applications, and the study of its long-term safety and toxicity. N,3-dimethyl-4-[(4-methylphenyl)ethynyl]-2-phenyl-2H-chromen-2-amine has the potential to be developed into a new class of drugs for the treatment of various neurological disorders, and further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

N,3-dimethyl-4-[(4-methylphenyl)ethynyl]-2-phenyl-2H-chromen-2-amine can be synthesized using various methods, including the Pd-catalyzed Sonogashira coupling reaction and the Buchwald-Hartwig amination reaction. The Pd-catalyzed Sonogashira coupling reaction involves the reaction of 3,4-dimethylphenylacetylene with 2-bromo-1-phenyl-2-(4-methylphenyl)ethanone in the presence of palladium catalyst and triethylamine. The Buchwald-Hartwig amination reaction involves the reaction of 2-bromo-1-phenyl-2-(4-methylphenyl)ethanone with an amine in the presence of palladium catalyst and a base.

Scientific Research Applications

N,3-dimethyl-4-[(4-methylphenyl)ethynyl]-2-phenyl-2H-chromen-2-amine has potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and pharmacology. N,3-dimethyl-4-[(4-methylphenyl)ethynyl]-2-phenyl-2H-chromen-2-amine has been studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. N,3-dimethyl-4-[(4-methylphenyl)ethynyl]-2-phenyl-2H-chromen-2-amine has also been studied for its potential use as a cognitive enhancer and as a tool for studying the function of the central nervous system.

properties

IUPAC Name

N,3-dimethyl-4-[2-(4-methylphenyl)ethynyl]-2-phenylchromen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO/c1-19-13-15-21(16-14-19)17-18-23-20(2)26(27-3,22-9-5-4-6-10-22)28-25-12-8-7-11-24(23)25/h4-16,27H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJXFRJCDSLUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=C(C(OC3=CC=CC=C32)(C4=CC=CC=C4)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3-dimethyl-4-[2-(4-methylphenyl)ethynyl]-2-phenylchromen-2-amine

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